molecular formula C17H12N2O2 B1681839 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol CAS No. 429653-28-1

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol

Cat. No.: B1681839
CAS No.: 429653-28-1
M. Wt: 276.29 g/mol
InChI Key: AUFKOSNMJAYSCA-UHFFFAOYSA-N
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Description

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol is a complex organic compound that features a unique structure combining a furan ring, a pyrazole ring, and a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives. The final step often involves coupling the pyrazole-furan intermediate with a naphthol derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, converting the compound to its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-1H-pyrazol-3-ylamine
  • (5-(Furan-2-yl)-1H-pyrazol-3-yl)methanamine dihydrochloride

Uniqueness

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol is unique due to its combination of a furan ring, a pyrazole ring, and a naphthol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17-12-5-2-1-4-11(12)7-8-13(17)14-10-15(19-18-14)16-6-3-9-21-16/h1-10,20H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFKOSNMJAYSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429653-28-1
Record name 2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol
Reactant of Route 2
2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol
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2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol
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2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol
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Reactant of Route 6
2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol

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